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4-methyl-3,5-dinitro-1H-pyrazole

Cat. No.: B2871814
CAS No.: 1246853-06-4
M. Wt: 172.1
InChI Key: KJTRRSGZDBAWLP-UHFFFAOYSA-N
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Description

Significance of Dinitropyrazole Frameworks in Contemporary Organic and Materials Chemistry

Dinitropyrazole structures are pivotal in the design and synthesis of energetic materials. mdpi.com Their high nitrogen content and the presence of nitro groups contribute to high heats of formation and densities, which are desirable characteristics for explosives, propellants, and pyrotechnics. nih.gov The dinitropyrazole backbone allows for extensive modification, enabling chemists to fine-tune the energetic properties and sensitivity of the resulting compounds. acs.orgmdpi.com For instance, the introduction of different functional groups can enhance thermal stability, detonation velocity, and other performance metrics. nih.govacs.org

The versatility of the dinitropyrazole framework extends beyond energetic materials. These compounds also serve as valuable intermediates in the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. mdpi.comnih.govencyclopedia.pub The reactivity of the dinitropyrazole ring, particularly its susceptibility to nucleophilic substitution, provides a platform for creating novel molecular architectures with tailored properties. researchgate.net

Overview of Substituted Pyrazoles as Versatile Heterocyclic Scaffolds

Substituted pyrazoles are a class of five-membered heterocyclic compounds that have proven to be exceptionally versatile building blocks in organic synthesis. mdpi.comnih.govencyclopedia.pub Their utility stems from the presence of two adjacent nitrogen atoms, which imparts unique chemical reactivity and allows for various modes of substitution. encyclopedia.pub This structural feature has made them a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceutical agents. nih.govsemanticscholar.org

The synthetic accessibility and the ease with which they can be functionalized have led to the creation of a vast library of pyrazole (B372694) derivatives with a wide range of biological activities. semanticscholar.org Beyond pharmaceuticals, substituted pyrazoles are also investigated for their applications in agrochemicals, dyes, and as ligands in coordination chemistry. semanticscholar.org The ability to introduce substituents at different positions on the pyrazole ring allows for precise control over the molecule's steric and electronic properties, making them highly adaptable for various chemical applications. mdpi.comnih.govencyclopedia.pub

Positioning of 4-Methyl-3,5-dinitro-1H-pyrazole within Advanced Nitropyrazole Research

Within the broader field of nitropyrazole research, this compound holds a specific and important position. Research into this compound and its derivatives is driven by the quest for advanced energetic materials with improved performance and safety profiles. nih.gov The methyl group at the 4-position influences the compound's properties, distinguishing it from other dinitropyrazole isomers. researchgate.net

Studies have explored the synthesis of this compound and its subsequent chemical transformations. For example, it has been used as a precursor in the synthesis of other complex molecules through reactions like nitration and nucleophilic substitution. researchgate.net One notable application is its role as a powerful nitrating reagent, capable of controlled nitration of various aromatic and heteroaromatic compounds. nih.gov This highlights its utility not just as a standalone energetic material but also as a key intermediate in the development of other advanced chemical entities.

The table below provides a summary of key dinitropyrazole compounds and their derivatives, illustrating the breadth of research in this area.

Compound NameKey Features and Applications
4-amino-3,5-dinitropyrazole (LLM-116)An important energetic material with high detonation performance and low sensitivity. researchgate.net It is also a precursor for other energetic compounds. mdpi.comaip.org
3,4-Dinitropyrazole (3,4-DNP)A promising melt-castable explosive with a low melting point and good detonation performance. acs.orgmdpi.com
3,5-Dinitropyrazole (3,5-DNP)A foundational dinitropyrazole isomer used in the synthesis of various energetic materials. acs.orgresearchgate.net
1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazoleA derivative of this compound, synthesized to study nucleophilic substitution reactions. researchgate.net
5-methyl-1,3-dinitro-1H-pyrazoleIdentified as a powerful and versatile nitrating reagent for a wide range of (hetero)arenes. nih.gov
4-Azido-3,5-dinitropyrazole (AzDNP)A high-performance energetic material with high nitrogen and oxygen content, though often sensitive. rsc.orgrsc.org

This focused exploration of this compound and its related compounds underscores the continued importance of dinitropyrazole chemistry in advancing the fields of energetic materials and synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N4O4 B2871814 4-methyl-3,5-dinitro-1H-pyrazole CAS No. 1246853-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3,5-dinitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-2-3(7(9)10)5-6-4(2)8(11)12/h1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTRRSGZDBAWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methyl 3,5 Dinitro 1h Pyrazole and Analogous Dinitropyrazole Derivatives

Regioselective Nitration Strategies for Pyrazole (B372694) Ring Functionalization

The introduction of nitro groups onto the pyrazole core is a critical step in the synthesis of 4-methyl-3,5-dinitro-1H-pyrazole and related derivatives. The position of these electron-withdrawing groups significantly influences the chemical reactivity and energetic properties of the molecule. Both direct and indirect nitration methods are employed to achieve the desired substitution pattern.

Direct nitration is a common method for functionalizing the pyrazole ring, typically at the C4 position. This approach often utilizes strong nitrating agents such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or nitric acid in conjunction with trifluoroacetic anhydride. acrhem.orgsemanticscholar.org The combination of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.

The synthesis of 4-chloro-3,5-dinitropyrazole, a key precursor for many functionalized dinitropyrazoles, is achieved through direct nitration with a H₂SO₄–HNO₃ mixture at elevated temperatures. thieme-connect.com Similarly, further nitration of dinitropyrazoles to achieve trinitrated derivatives, such as the conversion of 3,5-dinitropyrazole to 3,4,5-trinitro-1H-pyrazole, is accomplished using a mixed acid system. researchgate.net The conditions for direct nitration can be tailored to control the degree and position of nitration. For instance, the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole (B57391) is temperature-dependent; room temperature nitration occurs on the phenyl ring, while at 100°C, a second nitro group is introduced onto the benzimidazole ring. pjsir.org

Starting MaterialNitrating AgentConditionsProductYieldReference
4-ChloropyrazoleH₂SO₄–HNO₃100 °C, 5 h4-Chloro-3,5-dinitropyrazole70% thieme-connect.com
3,5-DinitropyrazoleHNO₃–H₂SO₄Not specified3,4,5-Trinitro-1H-pyrazoleNot specified researchgate.net
3,5-DimethylpyrazoleNot specifiedNot specified3,5-Dimethyl-4-nitropyrazole76% semanticscholar.org
3-Nitropyrazole90% HNO₃ / fuming H₂SO₄Not specified3,4-Dinitropyrazole (3,4-DNP)88% acs.org

Table 1: Examples of Direct Nitration of Pyrazole Derivatives.

An alternative to direct C-nitration is an indirect route involving the formation and subsequent rearrangement of an N-nitropyrazole intermediate. This method is particularly useful for synthesizing 3-nitropyrazoles and 3,5-dinitropyrazoles. acs.orgnih.gov The process begins with the N-nitration of a pyrazole using a milder nitrating agent, such as nitric acid in acetic anhydride. acs.org The resulting N-nitropyrazole is more stable than its C-nitro counterpart due to the lower bond dissociation energy of the N-NO₂ bond compared to the C-NO₂ bond. nih.gov

This N-nitropyrazole intermediate is then subjected to thermal rearrangement. acs.org By heating the compound in a high-boiling solvent like benzonitrile, chlorobenzene, or xylene at temperatures between 120–190 °C, the nitro group migrates from the nitrogen atom to a carbon atom on the pyrazole ring, typically the C3 or C5 position. acrhem.orgnih.gov This isomerization is believed to proceed via a researchgate.netarkat-usa.org sigmatropic shift. acs.org This two-step sequence—N-nitration followed by thermal rearrangement—provides a high-yield pathway to specific C-nitropyrazole isomers that may be difficult to obtain through direct nitration. acrhem.orgacs.orgnih.gov For example, 3,5-DNP can be synthesized by N-nitration of 3-nitropyrazole, followed by a second thermal rearrangement. acs.org

Methylation and Other Alkylation Routes for N- and C-Substitution

Alkylation is a crucial functionalization technique for modifying the properties of dinitropyrazole derivatives. Introducing alkyl groups, particularly methyl groups, at nitrogen or carbon positions can enhance thermal stability, modify solubility, and tune energetic performance. rsc.org The synthesis of the target compound, 4-methyl-3,5-dinitropyrazole, involves the introduction of a methyl group at the C4 position, which is then followed by nitration. acs.org

N-alkylation is frequently performed on the pyrazole ring's acidic N-H proton. This reaction is typically carried out under basic conditions to deprotonate the pyrazole, forming an anion that then acts as a nucleophile. lookchem.com Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (TEA), or sodium bicarbonate (NaHCO₃), and the alkylating agents can range from simple alkyl halides like allyl bromide to sulfates like dimethyl sulfate (B86663) (Me₂SO₄). thieme-connect.comresearchgate.netacs.org For instance, N-methylation of 4-chloro-3,5-dinitropyrazole is achieved using dimethyl sulfate in the presence of sodium bicarbonate. thieme-connect.com The choice of solvent, such as DMSO or acetonitrile (B52724), can also influence the regioselectivity and efficiency of the reaction. acs.orglookchem.com N-alkylation can also serve to introduce functional side chains, such as alkyl azide (B81097) and nitrate (B79036) groups, to create potential melt-cast explosives. rsc.orgmdpi.com

Pyrazole DerivativeAlkylating AgentBaseSolventProductReference
4-Chloro-3,5-dinitropyrazoleDimethyl sulfate (Me₂SO₄)NaHCO₃H₂O4-Chloro-1-methyl-3,5-dinitropyrazole thieme-connect.com
3,4-Dinitropyrazole (3,4-DNP)Allyl bromideTriethylamine (TEA)AcetonitrileN-Allyl-3,4-dinitropyrazole acs.org
3,5-Dinitropyrazole (3,5-DNP)Acryloyl chlorideTriethylamine (TEA)AcetonitrileN-Acryloyl-3,5-dinitropyrazole acs.org
3-NitropyrazoleBenzyl bromideK₂CO₃DMSON1-Benzyl-3-nitropyrazole (major) lookchem.com

Table 2: Examples of N-Alkylation of Nitropyrazole Derivatives.

Nucleophilic Substitution Reactions for Diverse Functional Group Introduction

Nucleophilic substitution provides a powerful avenue for introducing a wide array of functional groups onto the dinitropyrazole framework. These reactions can involve the displacement of a hydrogen atom, a halogen, or a nitro group, depending on the substrate and reaction conditions.

Vicarious Nucleophilic Substitution (VNS) is a highly effective method for the direct C-H amination of electron-deficient aromatic and heterocyclic systems. sci-hub.se This methodology has been successfully applied to synthesize 4-amino-3,5-dinitro-1H-pyrazole (also known as LLM-116), a compound of significant interest. researchgate.netunt.eduscispace.com

The reaction involves treating 3,5-dinitropyrazole with an aminating agent such as 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) or 4-amino-1,2,4-triazole (B31798) (ATA) in the presence of a strong base like potassium tert-butoxide. researchgate.netthieme-connect.com The base deprotonates the aminating agent, which then attacks the C4 position of the pyrazole ring—a position activated by the two adjacent nitro groups. sci-hub.sescispace.com This is followed by the elimination of a leaving group from the nucleophile, resulting in the substitution of a hydrogen atom with an amino group. sci-hub.se This direct amination strategy avoids the need for a pre-functionalized starting material (like a halogenated pyrazole) and often proceeds with high regioselectivity and good yields under mild conditions. researchgate.netthieme-connect.com

While nitro groups are essential for the energetic properties of these compounds, they can also serve as leaving groups in nucleophilic aromatic substitution reactions, allowing for further functionalization. The regioselectivity of this replacement depends on the substitution pattern of the pyrazole ring.

In N-substituted 3,4-dinitropyrazoles, nucleophilic attack by S-, O-, and N-nucleophiles occurs selectively at the C3 position. researchgate.netresearchgate.net However, in 3,4,5-trinitro-1H-pyrazole, it is the nitro group at the C4 position that is most susceptible to substitution by nucleophiles like ammonia, amines, or thiols under mild conditions. researchgate.netresearchgate.net This reactivity is exploited to synthesize various 4-substituted-3,5-dinitropyrazoles. researchgate.net Similarly, for 1-methyl-3,4,5-trinitropyrazole, nucleophilic substitution happens regioselectively at the C5 position. researchgate.net An alternative and highly efficient route to 4-substituted 3,5-dinitropyrazoles involves using 4-chloro-3,5-dinitropyrazole as the starting material, where the chlorine atom is readily displaced by a variety of nucleophiles. thieme-connect.comthieme-connect.com

Derivatization Strategies Targeting the N1 Nitrogen Atom and C4 Position

Functionalization of the dinitropyrazole scaffold at the N1 and C4 positions is a primary strategy for modulating the physicochemical and energetic properties of the resulting compounds. A variety of synthetic transformations have been developed to introduce diverse functional groups at these sites.

The N-H bond of the pyrazole ring is relatively acidic and provides a reactive site for straightforward functionalization. mdpi.comacs.org N-alkylation is a common technique to protect this acidic proton and enhance physical stability. researchgate.net For instance, 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) can be N-allylated or N-acrylated under basic conditions using allyl bromide or acryloyl chloride, respectively. acs.org These reactions typically proceed in a mixture of acetonitrile and triethylamine at low temperatures, affording the corresponding N-substituted liquid explosives. acs.org Similarly, N-methylation of dinitropyrazole derivatives can be achieved, and this modification is thought to improve thermal stability. researchgate.net For example, 4-chloro-3,5-dinitropyrazole can be methylated with dimethyl sulfate to yield 4-chloro-3,5-dinitro-1-methylpyrazole. mdpi.com

More complex and energy-rich groups can also be introduced at the N1 position. This includes the introduction of the trinitroethylamino group and the trinitromethyl moiety. mdpi.com For example, 3,4-dinitro-1-(trinitromethyl)-pyrazoles and 3,5-dinitro-1-(trinitromethyl)-pyrazoles have been synthesized, demonstrating the versatility of N-functionalization. mdpi.com N-amination reactions have also been reported, using reagents like hydroxylamine-O-sulfonic acid to introduce an amino group at the N1 position of dinitropyrazoles. osi.lv

The C4 position of the dinitropyrazole ring is also a key target for derivatization. 4-Chloro-3,5-dinitropyrazole serves as a versatile intermediate, readily undergoing nucleophilic substitution. mdpi.com This allows for the introduction of various substituents at the C4 position. For instance, reaction with an aqueous solution of methylamine (B109427) converts 4-chloro-3,5-dinitropyrazole into 3,5-dinitro-4-methylaminopyrazole. mdpi.com Further transformation of the introduced amino group, such as nitration, can lead to compounds like 3,5-dinitro-4-methylnitramino-1-methylpyrazole. mdpi.comresearchgate.net A direct amination at the C4 position of 3,5-dinitropyrazole can be achieved using Vicarious Nucleophilic Substitution (VNS) with 1,1,1-trimethylhydrazinium iodide, yielding 4-amino-3,5-dinitro-1H-pyrazole. researchgate.netresearchgate.net The introduction of an azido (B1232118) group at the C4 position is also possible through the reaction of a 4-chloro precursor with sodium azide. rsc.org

Table 1: Examples of Derivatization at N1 and C4 Positions of Dinitropyrazoles

Starting Material Reagent(s) Position of Derivatization Product Reference(s)
3,4-Dinitropyrazole Acryloyl chloride, Et3N, MeCN N1 1-Acryloyl-3,4-dinitropyrazole acs.org
3,5-Dinitropyrazole Allyl bromide, Et3N, MeCN N1 1-Allyl-3,5-dinitropyrazole acs.org
4-Chloro-3,5-dinitropyrazole Dimethyl sulfate N1 4-Chloro-3,5-dinitro-1-methylpyrazole mdpi.com
3,5-Dinitropyrazole 1,1,1-Trimethylhydrazinium iodide C4 4-Amino-3,5-dinitro-1H-pyrazole researchgate.netresearchgate.net
4-Chloro-3,5-dinitropyrazole Methylamine (aq) C4 3,5-Dinitro-4-methylaminopyrazole mdpi.com
3,5-Dinitro-4-methylaminopyrazole Nitrating agent C4-amino 3,5-Dinitro-4-methylnitraminopyrazole mdpi.comresearchgate.net
4-Chloro-3,5-dinitropyrazole Sodium azide C4 4-Azido-3,5-dinitropyrazole rsc.org

Synthesis of Bridged and Fused Pyrazole Systems Incorporating Dinitro Subunits

Connecting dinitropyrazole units through various bridges or fusing them with other heterocyclic rings are advanced strategies to create more complex and potentially higher-performing energetic materials. These approaches can significantly influence molecular density, thermal stability, and energetic output.

Bridged systems often involve linking the N1 positions of two pyrazole rings or connecting a dinitropyrazole to another heterocyclic moiety. For example, N,N'-ethylene bridged derivatives of dinitropyrazoles have been synthesized. researchgate.net Asymmetric N-bridged dinitropyrazoles have also been prepared by linking 3,4,5-trinitropyrazole (TNP) with 5-aminotetrazole. mdpi.com Methylene bridges are another common linker; for instance, 4-azido-3,5-dinitropyrazole has been connected to a 5-nitramino-1,2,4-oxadiazole ring via an N-methylene-C bridge. rsc.org This strategy aims to improve the stability of the parent azido compound while maintaining high energetic performance. rsc.org

Fused pyrazole systems, known as pyrazoloazines, are formed by the condensation of an aminopyrazole with a bielectrophilic partner. beilstein-journals.orgbeilstein-journals.org For example, 5-amino-3,4-dinitropyrazole can be diazotized and coupled with the sodium salt of nitroacetonitrile (B168470) to yield the fused-ring heterocycle 4-amino-3,7,8-trinitropyrazolo-[5,1-c] mdpi.comCurrent time information in Bangalore, IN.rsc.orgtriazine. beilstein-journals.orgresearchgate.net This compound is noted for its promising explosive properties. beilstein-journals.org The synthesis of various pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, often starts from 5-aminopyrazoles, highlighting the versatility of this precursor in constructing fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

Table 2: Examples of Bridged and Fused Dinitropyrazole Systems

Pyrazole Precursor(s) Bridging/Fusing Partner Type of System Resulting Compound/System Reference(s)
3,4,5-Trinitropyrazole 5-Aminotetrazole N-bridged Asymmetric N-bridged dinitropyrazole-tetrazole mdpi.com
4-Azido-3,5-dinitropyrazole 5-Nitramino-1,2,4-oxadiazole N-methylene-C bridged 4-Azido-3,5-dinitropyrazole linked to 5-nitramino-1,2,4-oxadiazole rsc.org
5-Amino-3,4-dinitropyrazole Nitroacetonitrile (after diazotization) Fused 4-Amino-3,7,8-trinitropyrazolo-[5,1-c] mdpi.comCurrent time information in Bangalore, IN.rsc.orgtriazine beilstein-journals.orgresearchgate.net
4-Hydroxy-3,5-dinitropyrazole N-amino-1,2,4-triazole N-methylene-C bridged N-methylene-C connected N-amino-1,2,4-triazole and HODNP bohrium.com
3,5-Dinitropyrazole Dinitrobenzene derivative C-C bridged 1,3-Bis(3,5-dinitro-1H-pyrazol-4-yl)-4,6-dinitrobenzene acs.org

C–C Coupling Reactions in Dinitropyrazole Frameworks

Carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions, represent a powerful tool for constructing complex molecular architectures based on dinitropyrazole frameworks. These methods allow for the direct connection of the dinitropyrazole ring to other aromatic or unsaturated systems, opening pathways to novel energetic materials that are not easily accessible through other synthetic routes. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a prominent example that has been successfully applied to dinitropyrazoles. rsc.orgnih.gov This reaction typically involves the coupling of a halogenated dinitropyrazole with a boronic acid in the presence of a palladium catalyst. researchgate.net For instance, N-methyl-4-bromo-3,5-dinitropyrazole can be coupled with various phenylboronic acids, such as 4-chlorophenylboronic acid or 3-hydroxyphenylboronic acid, using a Pd(0) catalyst. researchgate.netnih.gov This approach has been used to synthesize a new class of heat-resistant explosives by linking the N-methyl-3,5-dinitropyrazole moiety with polynitrobenzene units through a C-C bond. researchgate.netnih.gov The resulting C-C coupled framework can be further functionalized through nitration, amination, or oxidation to fine-tune the energetic properties. researchgate.netnih.gov

The Suzuki-Miyaura coupling has also been employed with unprotected 4-bromo-3,5-dinitro-1H-pyrazole, reacting with a range of aryl, heteroaryl, and styryl boronic acids. rsc.org These reactions, often facilitated by a palladium precatalyst like XPhos Pd G2, enable the synthesis of various 4-substituted dinitropyrazoles. rsc.org

Other C-C coupling reactions, such as the Heck and Sonogashira reactions, are well-established methods for forming carbon-carbon bonds, though their specific application to dinitropyrazole frameworks is less frequently detailed in the provided context. organic-chemistry.orgwikipedia.orgwikipedia.org The Heck reaction couples aryl or vinyl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both typically using a palladium catalyst. organic-chemistry.orgwikipedia.orgwikipedia.org These reactions hold potential for the synthesis of dinitropyrazole-containing compounds with diverse unsaturated substituents.

Table 3: Examples of C-C Coupling Reactions in Dinitropyrazole Frameworks

Dinitropyrazole Substrate Coupling Partner Reaction Type Catalyst System Product Type Reference(s)
N-Methyl-4-bromo-3,5-dinitropyrazole 4-Chlorophenylboronic acid Suzuki-Miyaura Pd(0)-based C-C coupled dinitropyrazole-benzene researchgate.netnih.gov
N-Methyl-4-bromo-3,5-dinitropyrazole 3-Hydroxyphenylboronic acid Suzuki-Miyaura Pd(0)-based C-C coupled dinitropyrazole-phenol researchgate.netnih.gov
4-Bromo-3,5-dinitro-1H-pyrazole Various aryl/heteroaryl/styryl boronic acids Suzuki-Miyaura XPhos Pd G2 4-Aryl/heteroaryl/styryl-3,5-dinitropyrazoles rsc.org

Elucidation of Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide critical insights into the atomic-level structure, bonding, and dynamic behavior of 4-methyl-3,5-dinitro-1H-pyrazole.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N) for Structural Elucidation and Tautomerism Studies

Multinuclear NMR spectroscopy is a cornerstone for the structural elucidation of pyrazole (B372694) derivatives in solution. For N-unsubstituted pyrazoles like this compound, NMR is particularly crucial for investigating prototropic tautomerism, where the N-H proton can migrate between the two nitrogen atoms of the pyrazole ring. nsf.govnih.gov This dynamic exchange can influence the observed chemical shifts and signal multiplicity. researchgate.net

¹H NMR: The ¹H NMR spectrum is expected to show a signal for the methyl (CH₃) group protons and a potentially broad signal for the N-H proton. The broadness of the N-H signal is often indicative of the rapid proton exchange between the two nitrogen atoms in the pyrazole ring. nsf.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would correspond to the methyl carbon, the C4 carbon attached to the methyl group, and the C3 and C5 carbons bonded to the nitro groups. Tautomeric exchange can lead to the averaging of the C3 and C5 signals, resulting in a single, sometimes broad, resonance. researchgate.net

¹⁴N and ¹⁵N NMR: Nitrogen NMR is highly sensitive to the chemical environment of the nitrogen atoms. It is instrumental in distinguishing between the pyrazole ring nitrogens and the nitro group nitrogens. In derivatives, ¹⁵N NMR has been used to identify and differentiate the signals from multiple nitro groups and the pyrazole ring nitrogens. mdpi.com For this compound, distinct signals would be expected for the N-H/N=, =N-, and -NO₂ environments, though tautomerism can complicate the spectrum.

Table 1: Representative NMR Data for Pyrazole Derivatives
NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹H C-CH₃2.0 - 3.0Shift influenced by ring substituents.
N-H5.0 - 14.0Often broad due to exchange; position is solvent-dependent. nsf.gov
¹³C -CH₃10 - 40
C4 (ring)100 - 110Approximate shift for a substituted C4 carbon. rsc.org
C3/C5 (ring)130 - 150May appear as a single averaged signal due to tautomerism. researchgate.net
¹⁵N N (ring)-140 to -180Chemical shifts are highly dependent on protonation state and tautomeric form.
N (NO₂)-10 to -40Characteristic region for nitro groups. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Conformations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular vibrations of this compound. The spectra are characterized by specific bands corresponding to the stretching and bending modes of its constituent groups. researchgate.net

Key vibrational modes for this compound include:

Nitro Group (NO₂) Vibrations: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are prominent in the IR spectrum. These are typically found in the regions of 1510-1590 cm⁻¹ (asymmetric) and 1290-1350 cm⁻¹ (symmetric). rsc.orgscispace.com

N-H and C-H Vibrations: The N-H stretching vibration appears as a broad band, often in the 3100-3450 cm⁻¹ range, indicative of hydrogen bonding in the solid state. scispace.com C-H stretching vibrations from the methyl group are expected around 2900-3000 cm⁻¹. derpharmachemica.com

Pyrazole Ring Vibrations: Stretching and deformation modes of the pyrazole ring (C=N, C-N, C-C) appear in the fingerprint region of the spectrum (below 1650 cm⁻¹). researchgate.netscispace.com

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the experimental vibrational frequencies to specific normal modes of the molecule. researchgate.netbohrium.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound and Related Compounds
Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityReference
N-H Stretch3100 - 3450Medium-Strong, Broad scispace.com
C-H Stretch (methyl)2900 - 3000Weak-Medium derpharmachemica.com
NO₂ Asymmetric Stretch1510 - 1590Strong rsc.orgscispace.com
Ring C=N Stretch~1640Medium scispace.com
NO₂ Symmetric Stretch1290 - 1350Strong rsc.orgscispace.com

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₄H₄N₄O₄), HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass. This technique has been successfully applied to characterize various substituted dinitropyrazoles. acs.org

Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can help in structural elucidation by revealing stable fragments and characteristic losses (e.g., loss of NO₂, H₂O).

Solid-State X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound (4-MDNP) has been determined. nih.gov It crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. nih.gov The crystal structure reveals the planarity of the pyrazole ring and the specific torsion angles of the nitro and methyl substituents relative to the ring. Such data is crucial for understanding packing efficiency and intermolecular forces, like hydrogen bonding, which significantly influence the material's density and stability. mdpi.comnih.gov

Table 3: Crystallographic Data for this compound (4-MDNP)
ParameterValueReference
CCDC Number1910475 nih.gov
Chemical FormulaC₄H₄N₄O₄ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Z (Molecules per unit cell)4 nih.gov
Calculated Density (D_c)1.674 g cm⁻³ nih.gov

Femtosecond Laser-Induced Breakdown Spectroscopy (FLIBS) for Elemental and Molecular Emission Studies

Femtosecond Laser-Induced Breakdown Spectroscopy (FLIBS) is an analytical technique used for rapid elemental and molecular analysis. acrhem.orgnih.gov When applied to energetic materials like nitropyrazoles, a high-intensity femtosecond laser pulse ablates a small amount of the sample, creating a plasma. acrhem.org The light emitted from this plasma is then analyzed. The resulting spectrum contains atomic emission lines (from C, H, O, N) and molecular emission bands (e.g., from CN and C₂ radicals). acrhem.orgnih.govresearchgate.net Studies on a series of nitropyrazoles have shown that the intensities of these emissions correlate with the molecular structure, specifically the number of nitro groups and the oxygen balance of the compound. acrhem.orgnih.gov FLIBS can thus be used for the rapid identification and characterization of this compound by analyzing its unique plasma emission signature. acrhem.org

Computational Investigations of Molecular and Electronic Structure

Theoretical chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to complement experimental findings. researchgate.netbohrium.com For this compound, computational studies can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with X-ray crystallography data.

Predict Vibrational Spectra: Calculate the IR and Raman frequencies and intensities, which aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

Analyze Electronic Properties: Determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Map Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the charge distribution across the molecule. This map identifies electron-rich (negative potential, typically near oxygen atoms of nitro groups) and electron-poor (positive potential, often near the N-H proton) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively employed to predict the geometrical parameters, including bond lengths and angles, and to perform conformational analysis of molecules like this compound and its derivatives.

Theoretical studies on related dinitropyrazole compounds, such as 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP), have been conducted to understand their molecular and high-energy-density properties. odu.edu For instance, DFT calculations at the B3LYP/G D3BJ level of theory with a def2-TZVP basis set have been used to optimize the geometries of these molecules, showing good agreement with experimental values. odu.edu Similar levels of theory, such as B3LYP/6-311+G(d,p), are employed for structural optimization to ensure a stable structure with no imaginary frequencies. nih.gov

In a theoretical study of isomers of C5H3N7O10, which includes the closely related 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole, DFT calculations were performed to determine the molecular structure. nih.gov These calculations revealed that the introduction of substituents, such as the methyl and nitro groups, influences the planarity of the pyrazole ring and the orientation of the nitro groups. The nitro groups are often twisted out of the plane of the pyrazole ring to varying degrees. mdpi.com

Table 1: Representative Geometrical Parameters for Dinitropyrazole Derivatives (Illustrative) Note: This table is illustrative and based on typical values found in related dinitropyrazole structures. Specific values for this compound would require dedicated DFT calculations.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-C (pyrazole ring)1.38 - 1.42-
C-N (pyrazole ring)1.33 - 1.37-
N-N (pyrazole ring)1.34 - 1.38-
C-NO21.44 - 1.48-
N-O (nitro group)1.21 - 1.24-
C-C-N (ring)-105 - 110
C-N-N (ring)-110 - 115

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For the related compound, 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole, FMO analysis has been performed as part of a broader computational study on nitrated pyrazole isomers. nih.govresearchgate.net These studies show that the presence of multiple nitro groups, which are strong electron-withdrawing groups, significantly lowers the energies of both the HOMO and LUMO. mdpi.com

The HOMO is typically located on the pyrazole ring and the methyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the nitro groups, suggesting these are the sites for nucleophilic attack. The energy of the LUMO and the HOMO-LUMO gap are often correlated with the sensitivity of energetic materials. sibran.ru

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dinitropyrazole Derivative Note: These values are illustrative and based on general findings for similar compounds. Specific values for this compound are required from dedicated calculations.

OrbitalTypical Energy (eV)
HOMO-8.0 to -9.5
LUMO-3.5 to -4.5
HOMO-LUMO Gap (ΔE)4.0 to 5.5

Surface Electrostatic Potential (ESP) Mapping

The electrostatic potential (ESP) mapped onto the molecular surface provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions and reactive sites. Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For nitropyrazole derivatives, the ESP surface typically shows strong positive potentials around the hydrogen atoms of the pyrazole ring and the methyl group, and highly negative potentials are concentrated around the oxygen atoms of the nitro groups. nih.govnih.gov This distribution of electrostatic potential is critical in understanding the formation of hydrogen bonds and other intermolecular interactions that influence the crystal packing and, consequently, the density and sensitivity of the energetic material. In a study of isomers including a derivative of this compound, the ESP was analyzed to understand the relationship between molecular structure and impact sensitivity. nih.gov

Charge Distribution and Bond Order Analysis (e.g., Wiberg Bond Indices)

Analysis of the charge distribution and bond orders, such as through Wiberg Bond Indices (WBI), provides deeper insight into the electronic structure and the nature of chemical bonds within the molecule. WBI is a measure of the electron density between two atoms and is used to quantify the bond order. odu.edu

In energetic materials, the WBI of "trigger bonds," typically the C-NO2 or N-NO2 bonds, is of particular interest as their strength can be correlated with the material's sensitivity to initiation. researchgate.net A lower WBI for a trigger bond suggests a weaker bond and potentially higher sensitivity. Computational studies on azole-based energetic materials often include WBI analysis to assess the relative stability of different compounds. odu.edu While specific WBI values for this compound are not explicitly detailed in the available literature, such analysis would be a standard component of a thorough computational investigation of this molecule.

Studies on Aromaticity Indices (e.g., NICS)

The aromaticity of the pyrazole ring in this compound can be quantified using various aromaticity indices, with Nucleus-Independent Chemical Shift (NICS) being a widely used method. NICS values are calculated at specific points in space, such as the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)), to probe the induced magnetic field associated with aromatic ring currents. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.

Tautomerism and Conformational Dynamics in 4 Methyl 3,5 Dinitro 1h Pyrazole Systems

Annular Prototropic Tautomerism in Pyrazoles and its Mechanisms

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This results in two distinct tautomeric forms, which can have different chemical and physical properties. The process is not typically an intramolecular event, as the energy barrier for a direct proton jump within a single molecule is quite high, estimated to be around 50 kcal/mol. encyclopedia.pub Instead, the proton transfer is predominantly an intermolecular process, facilitated by interactions with other molecules, such as other pyrazole molecules or solvent molecules. encyclopedia.pub The energy barrier for this intermolecular proton exchange is significantly lower, in the range of 10–14 kcal/mol. encyclopedia.pub

The mechanism of this intermolecular proton transfer can involve the formation of various aggregates, such as dimers, trimers, and even larger cyclic or linear structures. encyclopedia.pubmdpi.com In the gas phase, self-association of pyrazole molecules is crucial for proton transfer to occur. encyclopedia.pub In solution, the solvent plays a critical role, with polar protic solvents capable of forming hydrogen bonds with the pyrazole, thus mediating the proton transfer. encyclopedia.pubmdpi.com For instance, theoretical studies have shown that water molecules can lower the energy barrier for proton transfer by forming hydrogen-bonded bridges between the nitrogen atoms. mdpi.com

Influence of Nitro and Methyl Substituents on Tautomeric Equilibria

The presence and nature of substituents on the pyrazole ring significantly influence the tautomeric equilibrium. Both electron-donating and electron-withdrawing groups can alter the relative stability of the tautomers.

In the case of 4-methyl-3,5-dinitro-1H-pyrazole, the methyl group at the 4-position is generally considered to be electron-donating, while the two nitro groups at the 3 and 5-positions are strongly electron-withdrawing. Research on substituted pyrazoles has shown that electron-donating groups, such as a methyl group, tend to favor the tautomer where the substituent is at the C3 position. nih.govmdpi.com Conversely, electron-withdrawing groups, like the nitro group, generally stabilize the tautomer where they are located at the C5 position. nih.govmdpi.com

A study on 3,5-disubstituted pyrazoles containing a nitro group found that the tautomer with the nitro group at the 5-position was favored. nih.gov This preference is attributed to the electronic effects of the substituents influencing the acidity and basicity of the pyrazole nitrogen atoms. nih.gov The electron-withdrawing nitro groups increase the acidity of the N-H proton, while the electron-donating methyl group can modulate the basicity of the pyridine-like nitrogen. nih.gov The interplay of these effects determines the predominant tautomeric form in a given environment.

Theoretical Modeling of Tautomeric Stability and Proton Transfer Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods like MP2, have become invaluable tools for understanding the tautomerism of pyrazoles. mdpi.comias.ac.inresearchgate.net These computational models allow for the calculation of the relative energies of different tautomers and the activation energies for proton transfer, providing insights that can be difficult to obtain experimentally.

Studies on 4-substituted pyrazoles have shown that the activation energy for intramolecular proton transfer is high, in the range of 47.8–55.5 kcal/mol. researchgate.net This confirms the favorability of intermolecular pathways. Theoretical models have also been used to investigate the effect of substituents on the stability of pyrazole dimers. For 3-substituted pyrazoles, it was found that electron-withdrawing groups form stronger dimers, whereas in 5-substituted tautomers, electron-donating groups lead to stronger hydrogen bonds. ias.ac.in

For this compound, theoretical modeling would be essential to precisely quantify the energy difference between the two possible tautomers (3-nitro-4-methyl-5-nitro-1H-pyrazole and 3,5-dinitro-4-methyl-1H-pyrazole, which are identical due to symmetry in this specific case) and to map out the potential energy surface for both intramolecular and intermolecular proton transfer pathways. These calculations would consider the electronic effects of the nitro and methyl groups and their influence on the geometry and aromaticity of the pyrazole ring.

Experimental Probes for Tautomeric Forms in Solution and Solid State

A variety of experimental techniques are employed to study tautomerism in pyrazoles, both in solution and in the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. bohrium.comresearchgate.net

In solution, the rate of proton exchange determines the appearance of the NMR spectrum. At room temperature, a rapid exchange often leads to averaged signals for the C3 and C5 carbons and their attached protons. mdpi.com However, at low temperatures, the exchange can be slowed down, allowing for the observation of distinct signals for each tautomer and the determination of their equilibrium constants. fu-berlin.de Multinuclear NMR, including ¹H, ¹³C, and ¹⁵N NMR, provides comprehensive information about the tautomeric state. bohrium.comfu-berlin.de The chemical shifts of the nitrogen atoms are particularly sensitive to the solvent's polarity and acidity. nih.gov

In the solid state, tautomerism is often "frozen," and only one tautomer is typically present in the crystal lattice. cdnsciencepub.com Solid-state NMR techniques, such as Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR, are highly effective in identifying the specific tautomer present. researchgate.netcdnsciencepub.com X-ray crystallography provides definitive structural information, revealing the precise location of the proton and the intermolecular interactions, such as hydrogen bonding, in the crystal. nih.govresearchgate.net For instance, X-ray studies on 3,5-disubstituted pyrazoles have shown how different substituents direct the formation of specific tautomers in the solid state. nih.gov Infrared (IR) spectroscopy can also be used to detect the presence of different tautomers through their characteristic vibrational frequencies. nih.gov

Intermolecular Interactions and Their Role in Tautomer Stability

Intermolecular interactions, primarily hydrogen bonding, play a crucial role in the stability of pyrazole tautomers. nih.gov In the solid state, pyrazoles often form extended networks of hydrogen bonds, creating structures like cyclic dimers, trimers, tetramers, and linear catemers. encyclopedia.pubmdpi.com The specific pattern of these interactions can favor one tautomer over another.

The presence of substituents significantly influences these intermolecular hydrogen bonds. For example, in 3-substituted pyrazoles, electron-donating groups have been shown to stabilize dimers, while electron-withdrawing groups favor the self-association of 5-substituted tautomers. nih.gov In the case of this compound, the strong electron-withdrawing nitro groups would be expected to participate in hydrogen bonding, acting as hydrogen bond acceptors. The N-H group of the pyrazole ring acts as a hydrogen bond donor.

In a crystal of a related compound, methylammonium (B1206745) 3-nitro-1H-pyrazole-5-carboxylate, the pyrazole ring acts as both a hydrogen bond acceptor (at the pyridine-like nitrogen) and a donor (at the N-H group). nih.gov The stability of a particular tautomer in the solid state is therefore a result of a complex interplay between the intrinsic stability of the molecule and the stabilization gained from the crystal lattice energy, which is heavily dependent on these intermolecular hydrogen bonds.

Investigation of Reaction Mechanisms and Reactivity Profiles of Dinitropyrazoles

Mechanistic Studies of Electrophilic Nitration Reactions on Pyrazole (B372694) Rings

Electrophilic nitration is a fundamental process for the synthesis of dinitropyrazoles and other nitro-containing heterocyclic compounds. The pyrazole ring's reactivity towards electrophiles is influenced by the nature and position of existing substituents and the reaction conditions.

The introduction of nitro groups into a pyrazole ring is a classic example of electrophilic aromatic substitution (SEAr). The "pyrrole-like" nitrogen atom in the pyrazole ring activates it towards electrophilic attack. e-bookshelf.de Generally, electrophilic substitution, such as nitration and bromination, on 1-phenylpyrazole (B75819) derivatives occurs selectively at the 4-position of the pyrazole ring when using reagents like "acetyl nitrate" (nitric acid in acetic anhydride). cdnsciencepub.com This regioselectivity is consistent with calculations of localization energies for electrophilic substitution in pyrazole. cdnsciencepub.com

However, the reaction's course can be altered by changing the reaction conditions. For instance, nitrating 1-phenylpyrazole with mixed acids (sulfuric and nitric acid) leads to substitution on the phenyl ring, specifically at the para-position. cdnsciencepub.com This change in orientation is attributed to the reaction species; in strongly acidic media, the pyrazole ring is protonated, deactivating it towards electrophilic attack and directing the substitution to the less deactivated phenyl ring. cdnsciencepub.com

The presence of substituents on the pyrazole ring significantly impacts the ease and outcome of nitration. Electron-donating groups facilitate the process, whereas electron-withdrawing groups, like the nitro group itself, retard it. e-bookshelf.de For example, further nitration of compounds like 4-nitropyrazole or 1-methyl-4-nitropyrazole to dinitro derivatives is difficult under standard conditions. e-bookshelf.de More vigorous conditions, such as a mixture of nitric acid and oleum, are required to introduce a second nitro group, as seen in the conversion of 1,5-dimethyl-4-nitropyrazole to the 1,5-dimethyl-3,4-dinitro derivative. e-bookshelf.de

Recent research has led to the development of powerful N-nitropyrazole-based nitrating reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole. nih.gov These reagents act as effective sources of the nitronium ion (NO₂⁺) under mild conditions. nih.gov DFT calculations and mechanistic studies suggest that the efficacy of these reagents stems from a synergistic "nitro effect" and "methyl effect". nih.gov A Lewis acid catalyst facilitates the heterolytic cleavage of the N–NO₂ bond, indicating an electrophilic aromatic nitration mechanism. nih.gov

ReactantNitrating Agent/ConditionsMajor ProductReference
1-Phenylpyrazole"Acetyl Nitrate" (HNO₃/Ac₂O)1-Phenyl-4-nitropyrazole cdnsciencepub.com
1-PhenylpyrazoleMixed Acid (HNO₃/H₂SO₄)1-p-Nitrophenylpyrazole cdnsciencepub.com
1,5-Dimethyl-4-nitropyrazoleHNO₃/Oleum1,5-Dimethyl-3,4-dinitropyrazole e-bookshelf.de
Various (Hetero)arenes5-Methyl-1,3-dinitro-1H-pyrazole / Lewis AcidCorresponding Nitro(hetero)arenes nih.gov

Mechanisms of N-Nitropyrazole Rearrangements

N-nitropyrazoles are often key intermediates in the synthesis of C-nitropyrazoles. researchgate.net They can undergo thermal rearrangement to yield more stable C-nitro isomers. The mechanism of this transformation has been a subject of both experimental and computational investigation.

Computational studies, particularly those using Density Functional Theory (DFT), have elucidated the molecular mechanism of the rearrangement of N-nitropyrazoles. pk.edu.plosi.lv For the rearrangement of 3-substituted 1-nitro-1H-pyrazoles to the corresponding 5-nitro-1H-pyrazoles, a two-step mechanism is proposed. pk.edu.plosi.lv This non-polar process involves:

A pk.edu.plosi.lv-sigmatropic shift of the nitro group (NO₂) : The nitro group migrates from the nitrogen atom (N1) to a carbon atom (C5). pk.edu.plosi.lv

A pk.edu.plosi.lv-sigmatropic shift of a proton (H) : A proton then shifts to restore the aromaticity of the pyrazole ring, leading to the final C-nitro product. pk.edu.plosi.lv

Experimental evidence supports a molecular, concerted rearrangement rather than a radical-pair process. acs.org The activation energy for the N → C NO₂ migration is significantly lower than the estimated N–NO₂ bond dissociation energy, making homolytic bond cleavage an unlikely rate-determining step. acs.org For instance, the enthalpy of activation (ΔH*) for the rearrangement of 1-nitro-3,5-dimethylpyrazole in n-decane is only 30 kcal/mol, whereas the N–NO₂ bond strength is estimated to be around 45-50 kcal/mol. acs.org Furthermore, kinetic isotope effect studies show no primary H/D isotope effect, indicating that hydrogen migration is not involved in the rate-determining step of the rearrangement. acs.org

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Dinitropyrazoles

Dinitropyrazoles, being electron-deficient aromatic systems due to the presence of two electron-withdrawing nitro groups, are highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.commasterorganicchemistry.com This reaction is a cornerstone for the functionalization of the pyrazole ring, allowing the introduction of various substituents. researchgate.netresearchgate.net The general mechanism is a two-step addition-elimination process. pressbooks.pub

Nucleophilic Attack : A nucleophile attacks an electron-deficient carbon atom of the pyrazole ring, forming a resonance-stabilized anionic intermediate. pressbooks.pubnumberanalytics.com

Leaving Group Departure : The leaving group (often a halide or a nitro group) is eliminated, restoring the aromaticity of the ring. numberanalytics.com

The position of nucleophilic attack on the dinitropyrazole ring is highly specific. In pyrazoles, the C3 and C5 positions are generally sites for nucleophilic attack, while C4 is the preferred site for electrophilic attack. researchgate.netmdpi.com For dinitropyrazoles, the strong electron-withdrawing nature of the nitro groups makes the carbon atoms to which they are attached prime targets for nucleophiles.

In 3,4,5-trinitropyrazole, a fascinating reversal of reactivity is observed. While nucleophilic substitution typically occurs at the C3/C5 positions, the anion of trinitropyrazole undergoes regioselective substitution of the nitro group at the C4 position when treated with S-, N-, and O-nucleophiles. researchgate.net However, in 1-methyl-3,4,5-trinitropyrazole, the substitution follows the conventional pattern, occurring at the C5 position. researchgate.net Similarly, in reactions of 4-chloro-3,5-dinitropyrazole and its N-methylated derivative with various nucleophiles, substitution occurs exclusively at the C4 position, displacing the chlorine atom. researchgate.net

The key intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a σ-complex or Meisenheimer complex. wikipedia.orgnumberanalytics.com The nucleophile's attack on the aromatic ring temporarily breaks the ring's aromaticity and forms a tetrahedral sp³-hybridized carbon. wikipedia.orgpressbooks.pub The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electron-withdrawing nitro groups, which greatly enhances its stability. wikipedia.orgmasterorganicchemistry.com

Computational Approaches to Reaction Pathways and Activation Barriers

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms of dinitropyrazoles. mdpi.comescholarship.org These methods allow for the detailed exploration of potential energy surfaces, the identification of intermediates and transition states, and the calculation of activation energies. escholarship.orgdiva-portal.org

For electrophilic nitration , DFT calculations have been used to probe the structure-activity relationship of N-nitropyrazole nitrating agents. nih.govacs.org By calculating the dissociation free energy of the N–NO₂ bond, researchers can predict the nitrating power of different reagents and gain insight into the reaction mechanism. acs.org

In the study of N-nitropyrazole rearrangements , DFT calculations were instrumental in establishing the two-step mechanism involving consecutive pk.edu.plosi.lv-sigmatropic shifts of the nitro group and a proton. pk.edu.plosi.lv These calculations provide the structures and energies of the transition states, confirming the favorability of this pathway over alternatives like radical dissociation. researchgate.net

For SNAr reactions , computational approaches are used to predict regioselectivity by calculating the stability of the various possible σ-complex intermediates. researchgate.netd-nb.info The most stable calculated σ-complex typically corresponds to the experimentally observed product. researchgate.net For example, quantum chemical calculations for the reaction of the 3,4,5-trinitropyrazole anion with a thiolate anion showed that the C-4-σ-complex is the most stable, correctly predicting the unusual substitution at the C4 position. researchgate.net These studies can also rationalize why locating a stable σ-complex intermediate is sometimes difficult, suggesting a more concerted mechanism where the intermediate is very short-lived or represents the transition state itself. researchgate.netdiva-portal.org

Reaction TypeComputational MethodKey FindingsReference
N-Nitropyrazole RearrangementDFTMechanism involves two steps: pk.edu.plosi.lv-sigmatropic NO₂ shift and pk.edu.plosi.lv-proton shift. pk.edu.plosi.lv
SNAr on Trinitropyrazole AnionDFT B3LYP/6-31G*Calculated stability of σ-complexes correctly predicts nucleophilic attack at the C-4 position. researchgate.net
Electrophilic NitrationDFTCalculated N–NO₂ bond dissociation energies to understand the reactivity of N-nitropyrazole nitrating agents. acs.org
SNAr ReactionsDFTThe potential energy surface differs based on the leaving group; σ-complex intermediates exist for F- but a concerted mechanism is indicated for Cl- or Br-. diva-portal.org

Initial Bond Dissociation Mechanisms of Nitropyrazole Derivatives

The initial step in the decomposition of energetic materials is the rupture of the weakest chemical bond, a process that dictates the material's sensitivity and the subsequent energy release cascade. aip.org For nitropyrazole derivatives, the primary decomposition pathways are intricately linked to their molecular structure, particularly the nature and position of substituents on the pyrazole ring.

Theoretical and experimental studies have been pursued to elucidate the initial energy release from nitropyrazoles. aip.orgresearchgate.net One approach focuses on the behavior of isolated energetic molecules, which is considered the fundamental first step in the energy release process, whether in the gas or condensed phase. aip.orgcolostate.edu Computational studies, often employing density functional theory (DFT) and complete active space self-consistent field (CASSCF) methods, are pivotal in calculating bond dissociation energies (BDEs) and mapping potential energy surfaces for decomposition reactions. researchgate.netcolostate.edu

A key factor in the stability of nitropyrazoles is the strength of the bond connecting the nitro group (NO₂) to the pyrazole ring. Generally, a higher bond dissociation energy correlates with increased thermal stability. acs.orgacs.org The position of the nitro group is crucial; C-nitropyrazoles (where the NO₂ group is attached to a carbon atom) are typically more stable than N-nitropyrazoles (where it is attached to a nitrogen atom) because the C-NO₂ bond has a higher dissociation energy. acs.org

Studies on various azole-based energetic materials have systematically calculated the BDEs for the removal of different functional groups. For pyrazole derivatives, the BDE for the C-NO₂ bond is a critical parameter for assessing stability. The presence of other substituents, whether electron-donating (e.g., -NH₂, -CH₃) or electron-withdrawing (e.g., -NO₂, -Cl), significantly influences the BDE of the trigger linkage. colostate.edu For instance, research on dinitromethyl zwitterionic pyrazoles has shown that the calculated BDE for the C–NO₂ bond can be significantly higher than that for an N–NO₂ bond in the same molecule, confirming the greater stability of the C-NO₂ linkage. acs.org

Upon excitation, for example by UV light, nitropyrazoles can undergo complex decomposition mechanisms. researchgate.net Potential energy surface calculations reveal that conical intersections—points where different electronic states have the same energy—play an essential role. aip.orgresearchgate.net These intersections facilitate ultrafast, non-adiabatic transitions from excited electronic states back to the ground state, where bond breaking occurs. researchgate.net For some nitropyrazoles, the initial observed product is the nitric oxide (NO) molecule, which is formed on the ground state surface following ring-opening and other rearrangements. researchgate.net

Table 1: Calculated Bond Dissociation Energies (BDE) for Select Pyrazole Derivatives

Compound/SystemBond TypeCalculated BDE (kJ/mol)Computational MethodReference
Dinitromethyl Zwitterionic Pyrazole (Compound 4)C–NO₂293.0Not Specified acs.org
Dinitromethyl Zwitterionic Pyrazole (Compound 10)C–NO₂156.9Not Specified acs.org
Dinitromethyl Zwitterionic Pyrazole (Compound 10)N–NO₂194.2Not Specified acs.org
Generic Pyrazole DerivativesC-NO₂Varies with substituentsB3P86/6-311G(d,p) colostate.edu
Generic Pyrazole DerivativesN-NO₂Varies with substituentsB3P86/6-311G(d,p) colostate.edu

Note: BDE values are highly dependent on the specific molecular structure and the computational methods used. The data presented is illustrative of the general principles discussed.

Mechanistic Insights into Self-Coupling and Trimerization Reactions

Certain dinitropyrazole derivatives can undergo self-coupling reactions to form larger, more complex molecules, often with enhanced thermal stability. A prominent example is 4-amino-3,5-dinitropyrazole (LLM-116), a compound that possesses a highly acidic proton on the pyrazole ring's nitrogen atom. mdpi.com

This acidity allows LLM-116 to act as a nucleophile in various reactions. mdpi.com It can undergo a self-coupling reaction to produce a novel trimer, 4-diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). mdpi.com This trimerization effectively links three pyrazole units, creating a larger, more conjugated system while removing the active N-H protons from the original pyrazole rings. mdpi.com

The formation of the trimer has a significant impact on the material's properties. Experimental and theoretical studies have demonstrated that the trimerization leads to a notable increase in thermal stability. mdpi.com Differential scanning calorimetry (DSC) experiments show a much higher decomposition peak temperature for the trimer (LLM-226) compared to the monomer (LLM-116). mdpi.com

Mechanistic studies comparing the thermal decomposition of the monomer and the trimer reveal a shift in the initial decomposition pathway. mdpi.comresearchgate.net

For LLM-116 , the decomposition is initiated by the transfer of the active hydrogen from the aromatic N-H moiety. This active proton plays a key role in the subsequent ring-opening process. researchgate.net

For LLM-226 , which lacks this active N-H bond, the initial decomposition step is the rupture of carbon-nitrogen bonds within the newly formed diazo group. researchgate.net

This change in mechanism explains the enhanced thermal stability of the trimer. By eliminating the more reactive N-H bond through the self-coupling reaction, a more robust molecular framework is created, requiring higher energy to initiate decomposition. mdpi.com While the expansion of the aromatic conjugate system contributes to stability, the introduction of the diazo structure also introduces new, complex decomposition behaviors. mdpi.com

Advanced Derivatization and Molecular Architecture Design

The strategic modification of the 4-methyl-3,5-dinitro-1H-pyrazole scaffold is crucial for the development of advanced energetic materials. This section explores covalent functionalization and the formation of ionic derivatives to expand the chemical space and tailor the properties of these compounds.

Intermolecular Interactions and Crystal Packing in Substituted Dinitropyrazoles

Analysis of Hydrogen Bonding Networks (Intra- and Intermolecular)

The crystal structure of 4-methyl-3,5-dinitro-1H-pyrazole reveals a well-defined network of intermolecular hydrogen bonds, which are crucial in organizing the molecules in the solid state. researchgate.net The primary interactions are N-H···N and N-H···O hydrogen bonds. researchgate.net There are no intramolecular hydrogen bonds observed, as the molecular geometry does not permit such interactions.

Each 4-MDNP molecule acts as both a hydrogen bond donor, via its pyrazole (B372694) N-H group, and an acceptor, through the nitrogen atom of an adjacent pyrazole ring and oxygen atoms of the nitro groups. Specifically, every 4-MDNP molecule engages with two neighboring molecules, leading to the formation of extended, flat "nanobands" approximately 1.1 nm in width. researchgate.net These nanobands are then stacked upon one another, interacting through weaker van der Waals forces to build a layered, wave-like three-dimensional structure. researchgate.net

The hydrogen bonding in 4-MDNP is significant, though it is considered less extensive and strong compared to some of its derivatives. For instance, in 1,2-bis(3,5-dinitropyrazol)ethane (HL3), a bridged derivative of 4-MDNP, the hydrogen bonds account for 46.6% of the total weak interactions, which is 4.7% higher than in the 4-MDNP crystal. acs.org This difference in hydrogen bonding strength and prevalence contributes to variations in lattice energy and packing efficiency between the parent molecule and its derivatives. acs.org

Table 1: Hydrogen Bonding Parameters in this compound

Donor-H···AcceptorInteraction TypeRole in Crystal Structure
N-H···N (pyrazole)IntermolecularLinks adjacent molecules into flat nanobands. researchgate.net
N-H···O (nitro group)IntermolecularContributes to the formation and stability of the nanoband structure. researchgate.net

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-covalent interaction (NCI) analysis is a computational tool used to visualize and understand weak interactions in molecular systems. scispace.commdpi.com It is based on the electron density and its derivatives, providing a graphical representation of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. scispace.com In these plots, large, colored isosurfaces between molecules indicate the type and strength of the interaction.

For this compound, an NCI analysis would be expected to highlight the key interactions responsible for its supramolecular assembly. The analysis would visually confirm the N-H···N and N-H···O hydrogen bonds as regions of strong attractive interaction. researchgate.net These would likely appear as distinct, disc-shaped isosurfaces.

Hirshfeld Surface Analysis for Understanding Intermolecular Contacts and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. By mapping various properties onto this surface, one can gain insight into the nature and prevalence of different atomic contacts.

For this compound, the Hirshfeld surface analysis confirms the dominance of specific interactions. researchgate.net The corresponding 2D fingerprint plot, which is a histogram of distances from the surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface, provides quantitative data on these contacts.

Key findings from the Hirshfeld analysis of 4-MDNP include:

Hydrogen Bonding: The analysis clearly shows the N-H···N and N-H···O hydrogen bonds, which appear as distinct "spikes" in the 2D fingerprint plot. researchgate.netacs.org

Reciprocal Contacts: The plot shows the percentage contribution of various atom···atom contacts to the total Hirshfeld surface area. This allows for a quantitative comparison of the different forces at play.

Packing Comparison: When compared to its derivatives like HL3, the fingerprint plot for 4-MDNP shows that its hydrogen bonds are fewer and weaker, as indicated by less pronounced spikes and longer dᵢ + dₑ values. acs.org

Table 2: Hirshfeld Surface Contact Contributions for 4-MDNP and a Related Compound

Influence of Substituents on Molecular Conformation and Packing Efficiency

The nature and position of substituents on the pyrazole ring profoundly influence the molecule's conformation and how it packs in a crystal lattice.

Molecular Planarity: In 4-MDNP, all non-hydrogen atoms are located in the same plane. researchgate.net This planarity facilitates the formation of the flat nanoband structures through hydrogen bonding.

The Nitro Groups: The two nitro groups at the C3 and C5 positions are essential for the compound's energetic nature and play a direct role in the intermolecular hydrogen bonding network as acceptors. researchgate.net Their orientation, which is slightly twisted out of the pyrazole plane, is a balance between resonance stabilization (favoring planarity) and steric hindrance. mdpi.com

The N-H Proton: The acidic proton on the pyrazole nitrogen is arguably the most critical substituent for the crystal packing of 4-MDNP, as it is the primary donor for the hydrogen bonds that define the supramolecular structure. researchgate.net The importance of this proton is highlighted when comparing 4-MDNP to N-methylated analogs. For example, in 3,5-dinitro-4-methylnitramino-1-methylpyrazole, where the N-H proton is replaced by a methyl group, no intermolecular hydrogen bonds are formed. This leads to a less efficient packing arrangement and a lower crystal density compared to its N-H analogue. mdpi.com This demonstrates that the substitution of the N-H proton fundamentally alters the primary intermolecular interactions, thereby changing the entire crystal packing motif.

Future Research Directions and Advanced Theoretical Perspectives in Dinitropyrazole Chemistry

Computational Predictions for Novel Dinitropyrazole Derivatives with Designed Structural Features

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for the rational design of novel energetic materials. tandfonline.com By modeling molecules in silico, researchers can predict their physicochemical properties, such as density, heat of formation, detonation velocity, and thermal stability, before undertaking complex and potentially hazardous syntheses. acs.org This predictive power accelerates the discovery of promising candidates while minimizing experimental costs and risks.

Future research is focused on using computational models to design dinitropyrazole derivatives with specific, desirable traits. For instance, theoretical studies investigate how the introduction of various functional groups to the dinitropyrazole ring influences energetic performance and sensitivity. tandfonline.com DFT calculations at levels like B3LYP/6-31G(d) are employed to analyze geometric and electronic structures, natural bond orbitals, and bond dissociation energies (BDEs) of newly designed molecules. tandfonline.com These studies have shown that strategic substitutions can lead to derivatives with performance comparable to established materials but with improved insensitivity. tandfonline.com

The exploration of fused-ring systems is another frontier. Computational analysis of systems like 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) compared to isolated 3,4-dinitropyrazole (34DNP) reveals that ring fusion can enhance planarity and orbital interactions, leading to greater molecular stability. researchgate.net Such in-silico investigations provide crucial insights into how structural modifications can be used to design higher-quality energetic materials. researchgate.net Future work will likely involve more complex fused heterocycles and the use of advanced computational methods, such as those that can accurately predict decomposition temperatures and kinetic stability, to guide synthetic efforts toward next-generation energetic compounds. acs.orgresearchgate.net

Compound/Derivative Predicted Property Value Computational Method Reference
4-amino-3,5-dinitropyrazole (LLM-116) AnalogsDetonation Velocity8220 - 8497 m/sB3LYP/6-31G(d) tandfonline.commdpi.com
4-amino-3,5-dinitropyrazole (LLM-116) AnalogsDetonation Pressure28.0 - 31.89 GPaB3LYP/6-31G(d) tandfonline.commdpi.com
4-Azido-3,5-dinitropyrazole DerivativesDetonation Velocity7923 - 8961 m s⁻¹B3PW91/6-31G(d,p) / EXPLO5 rsc.org
4-Azido-3,5-dinitropyrazole DerivativesDetonation Pressure24.3 - 33.9 GPaB3PW91/6-31G(d,p) / EXPLO5 rsc.org
Fused Dinitropyrazole (DNPP)StabilityMore stable than isolated 3,4-dinitropyrazole (34DNP)DFT researchgate.net

Exploration of Isomer-Driven Pyrazole (B372694) Frameworks for Modulated Chemical Behavior

Positional isomerism, where compounds share the same chemical formula but differ in the arrangement of atoms, is a critical factor in the design of energetic materials. rsc.org Small changes in the positions of substituents on the pyrazole ring can lead to dramatic differences in detonation performance, thermal stability, and chemical reactivity. rsc.orgrsc.org The study of isomerism allows chemists to fine-tune the properties of energetic materials with a high degree of precision.

For example, studies comparing isomers of dinitropyrazole (DNP) have shown significant variations in their properties. 3,4-Dinitropyrazole is noted for its high thermal stability (decomposition at 285 °C) and potential as a melt-castable material, whereas 3,5-dinitropyrazole has a lower decomposition temperature (171 °C). nih.gov The specific placement of functional groups is paramount; research on highly nitrated pyrazole isomers, such as 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole and its isomer 5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole, reveals major differences in density, thermal stability, and sensitivity, despite having the same chemical composition. acs.org The former demonstrates superior thermal stability, making it a more promising candidate for safer energetic applications. acs.org

Future research in this area will focus on systematically synthesizing and characterizing sets of isomers to build a comprehensive understanding of these structure-property relationships. nih.gov This includes exploring how isomerism affects the formation of zwitterionic structures, which can lead to compounds with exceptional thermal stability and insensitivity to external stimuli. rsc.orgrsc.orguidaho.edu By leveraging the subtle yet powerful effects of positional isomerism, scientists can develop advanced energetic frameworks with tailored and superior performance profiles. uidaho.edu

Isomer 1 Property Value 1 Isomer 2 Property Value 2 Reference
3,4-DinitropyrazoleDecomposition Temp.285 °C3,5-DinitropyrazoleDecomposition Temp.171 °C nih.gov
3,4-DinitropyrazoleDensity1.79 g cm⁻³3,5-DinitropyrazoleDensity1.76 g cm⁻³ nih.gov
N-methyl-3,4-DNPDecomposition Temp.300 °C3,4-DNPDecomposition Temp.276 °C acs.org
4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazoleThermal StabilitySuperior5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazoleThermal StabilityLower acs.org

Development of Green Chemistry Synthetic Routes for Nitropyrazoles

The synthesis of nitropyrazoles and other energetic materials has traditionally relied on harsh and hazardous reagents, such as strong acids and toxic solvents. nih.gov Recognizing the environmental and safety concerns, a significant future direction for research is the development of "green" synthetic routes. These methods aim to improve efficiency, reduce waste, minimize toxicity, and enhance safety.

One promising approach is the use of alternative nitrating agents and solvent systems. For example, methods using silicon oxide-bismuth nitrate (B79036) in tetrahydrofuran (B95107) (THF) have been proposed as a low-toxicity, high-efficiency route to produce compounds like 1-methyl-3-nitropyrazole. nih.gov Research also explores one-step cyclization reactions, though the safety of using highly reactive starting materials remains a challenge that requires careful management. nih.gov Another strategy involves the in-situ deprotonation of nitropyrazoles followed by reaction with transfer agents, which can eliminate intermediate steps and simplify purification processes. mdpi.com

Electrosynthesis, which uses electrical current to drive chemical reactions, represents another pillar of green chemistry. acs.org It can reduce the need for chemical oxidizing or reducing agents, often proceeding under milder conditions. The electrochemical reduction of nitropyrazoles to aminopyrazoles using low-valent metal mediators like TiCl₃ is an example of this approach. acs.org Future research will continue to explore novel catalytic systems, solvent-free reaction conditions, and scalable electrochemical methods to make the production of nitropyrazoles like 4-methyl-3,5-dinitro-1H-pyrazole more sustainable and environmentally benign.

Fundamental Understanding of Structure-Reactivity Relationships in Poly-nitrated Heterocycles

A deep, fundamental understanding of the relationship between molecular structure and chemical reactivity is essential for designing stable and reliable energetic materials. For poly-nitrated heterocycles like dinitropyrazoles, this involves elucidating how the arrangement of nitro groups, the nature of other substituents (such as a methyl group), and the electronic properties of the heterocyclic ring collectively dictate the molecule's behavior. uomus.edu.iqnih.gov

The pyrazole ring is an aromatic system, with a six-electron π-cloud that imparts stability. uomus.edu.iq The introduction of multiple nitro (-NO₂) groups, which are strongly electron-withdrawing, significantly alters the electronic landscape of the ring. This generally increases the material's energy content and density but can also create sites susceptible to nucleophilic attack or thermal decomposition. Conversely, an electron-donating group, like the methyl (-CH₃) group in this compound, can influence the reactivity and stability of the molecule by donating electron density to the ring.

Future research aims to move beyond simple correlations and develop a molecular-level picture of decomposition pathways. rsc.org This involves combining experimental techniques, such as differential scanning calorimetry and evolved gas analysis, with high-level quantum chemical calculations. rsc.org Such studies can reveal complex mechanisms, like autocatalysis, where reaction products accelerate further decomposition. rsc.org For instance, theoretical studies have uncovered unusual decomposition channels in nitropyrazoles involving sigmatropic hydrogen shifts within the ring, followed by C-NO₂ bond scission. rsc.org A thorough grasp of these structure-reactivity principles will enable the rational design of poly-nitrated heterocycles with precisely controlled stability and energy release characteristics. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.